molecular formula C30H32N2O5 B11439668 3-ethyl 6-methyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-ethyl 6-methyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11439668
M. Wt: 500.6 g/mol
InChI Key: METJRGCBJMUFAP-UHFFFAOYSA-N
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Description

3-ethyl 6-methyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by its unique structure, which includes a carbazole moiety attached to a hexahydroquinoline core. The presence of multiple functional groups, such as ethyl, methyl, and carboxylate, makes this compound highly versatile and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl 6-methyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Carbazole Moiety: The carbazole core is synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobiphenyl, under acidic conditions.

    Attachment of the Carbazole to the Hexahydroquinoline Core: The carbazole derivative is then reacted with a hexahydroquinoline precursor in the presence of a suitable catalyst, such as palladium on carbon, to form the desired compound.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-ethyl 6-methyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles (amines, thiols) under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-ethyl 6-methyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-ethyl 6-methyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is highly dependent on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-9H-carbazole: A simpler carbazole derivative with similar structural features.

    2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline: A related hexahydroquinoline compound with fewer functional groups.

    3,6-dicarboxylate derivatives: Compounds with similar carboxylate functionalities.

Uniqueness

3-ethyl 6-methyl 4-(9-ethyl-9H-carbazol-3-yl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate stands out due to its unique combination of a carbazole moiety and a hexahydroquinoline core, along with multiple functional groups. This structural complexity contributes to its versatility and potential for diverse applications in scientific research.

Properties

Molecular Formula

C30H32N2O5

Molecular Weight

500.6 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 4-(9-ethylcarbazol-3-yl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C30H32N2O5/c1-6-32-22-11-9-8-10-19(22)20-15-18(12-13-23(20)32)26-25(30(35)37-7-2)17(4)31-21-14-16(3)24(29(34)36-5)28(33)27(21)26/h8-13,15-16,24,26,31H,6-7,14H2,1-5H3

InChI Key

METJRGCBJMUFAP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3C4=C(CC(C(C4=O)C(=O)OC)C)NC(=C3C(=O)OCC)C)C5=CC=CC=C51

Origin of Product

United States

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